![molecular formula C20H16N2O4S B3483634 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3483634.png)
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid
Vue d'ensemble
Description
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It was first discovered by Takeda Pharmaceutical Company Limited in 2010 and has since undergone extensive preclinical and clinical studies.
Mécanisme D'action
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid also inhibits other kinases in the B-cell receptor signaling pathway, including AKT, ERK, and SYK, which further enhances its anti-tumor activity.
Biochemical and Physiological Effects
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has been shown to induce apoptosis (programmed cell death) in B-cells, inhibit cell proliferation, and reduce the production of cytokines and chemokines that promote tumor growth and survival. 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has also been shown to enhance the anti-tumor activity of other agents, such as rituximab and lenalidomide, in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, one limitation of 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid is its potential off-target effects on other kinases in the B-cell receptor signaling pathway, which may lead to adverse effects. Therefore, careful monitoring of patients is necessary to ensure safety and efficacy.
Orientations Futures
There are several future directions for the development of 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid. One direction is to investigate its efficacy in combination with other agents, such as immune checkpoint inhibitors and CAR-T cell therapy, in order to enhance its anti-tumor activity. Another direction is to explore its potential in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to better understand the mechanism of action of 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid and its potential off-target effects on other kinases.
Applications De Recherche Scientifique
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and multiple myeloma (MM). In preclinical studies, 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has demonstrated potent and selective inhibition of BTK (Bruton's tyrosine kinase), a key enzyme in the B-cell receptor signaling pathway that is essential for the survival and proliferation of B-cells. In clinical trials, 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has shown promising efficacy and safety profiles in patients with relapsed or refractory CLL, NHL, and MM.
Propriétés
IUPAC Name |
4-[[2-[(2-thiophen-2-ylacetyl)amino]benzoyl]amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-18(12-15-4-3-11-27-15)22-17-6-2-1-5-16(17)19(24)21-14-9-7-13(8-10-14)20(25)26/h1-11H,12H2,(H,21,24)(H,22,23)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQRBXOTITWSHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.